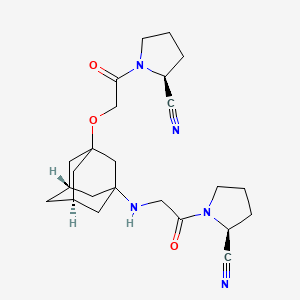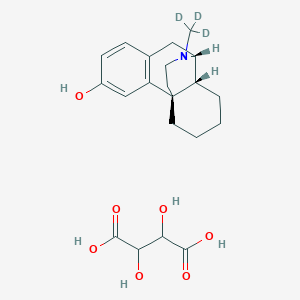
Levorphanol-d3 L-Tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Levorphanol-d3 L-Tartrate is a deuterated form of Levorphanol Tartrate, an opioid analgesic used to manage moderate to severe pain. The compound is a synthetic opioid, structurally similar to morphine but significantly more potent. This compound is often used in scientific research due to its unique properties and interactions with opioid receptors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Levorphanol-d3 L-Tartrate involves several steps, starting from the precursor morphinan. The process includes:
Hydrogenation: The precursor undergoes hydrogenation to introduce deuterium atoms, resulting in the deuterated form.
Tartaric Acid Reaction: The deuterated morphinan is then reacted with tartaric acid to form the tartrate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Hydrogenation: Large-scale hydrogenation reactors are used to introduce deuterium atoms.
Crystallization: The product is crystallized to obtain high purity this compound.
化学反应分析
Types of Reactions
Levorphanol-d3 L-Tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: Halogenation and other substitution reactions can modify its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine and bromine are used under controlled conditions.
Major Products Formed
N-oxide Derivatives: Formed during oxidation.
Non-deuterated Levorphanol: Formed during reduction.
Halogenated Derivatives: Formed during substitution reactions.
科学研究应用
Levorphanol-d3 L-Tartrate has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study deuterium effects.
Biology: Helps in understanding opioid receptor interactions and signaling pathways.
Medicine: Research on pain management and opioid pharmacokinetics.
Industry: Used in the development of new analgesic drugs and formulations.
作用机制
Levorphanol-d3 L-Tartrate exerts its effects by binding to opioid receptors in the brain and spinal cord. It primarily targets the mu-opioid receptor, altering the transmission and perception of pain. The compound also interacts with delta and kappa opioid receptors, contributing to its analgesic effects. Additionally, it acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, which may enhance its pain-relieving properties.
相似化合物的比较
Similar Compounds
Morphine: A natural opioid with similar analgesic properties but lower potency.
Methadone: A synthetic opioid with a longer half-life and different receptor interactions.
Oxycodone: Another synthetic opioid used for pain management but with different pharmacokinetics.
Uniqueness
Levorphanol-d3 L-Tartrate is unique due to its deuterium atoms, which can alter its metabolic stability and pharmacokinetics. This makes it a valuable tool in research for studying the effects of deuterium substitution on opioid activity and metabolism.
属性
分子式 |
C21H29NO7 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC 名称 |
2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;/m0./s1/i1D3; |
InChI 键 |
RWTWIZDKEIWLKQ-CCIGQTNASA-N |
手性 SMILES |
[2H]C([2H])([2H])N1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13843654.png)
![methyl (1R,2R,5S,7R,8R,9S,11S,12S)-5,12-diacetyloxy-7-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate](/img/structure/B13843656.png)
![[1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate](/img/structure/B13843657.png)
![5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13843661.png)
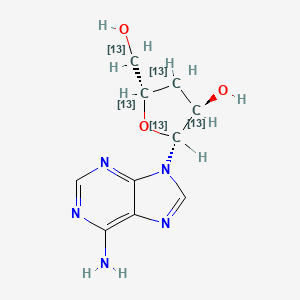
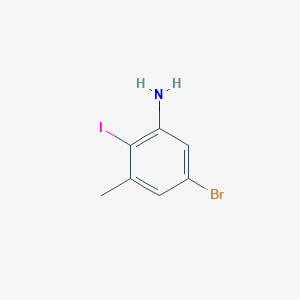
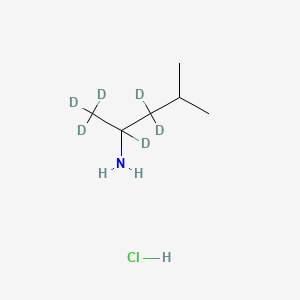
![3-ethyl-5-(1H-indol-6-ylamino)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13843675.png)

![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B13843686.png)
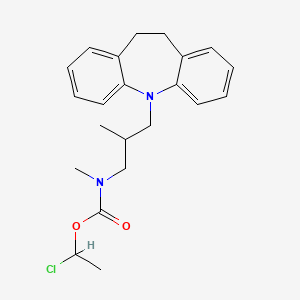
![ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate](/img/structure/B13843693.png)
